![molecular formula C24H18FN3O4S B4052972 ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4052972.png)

ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

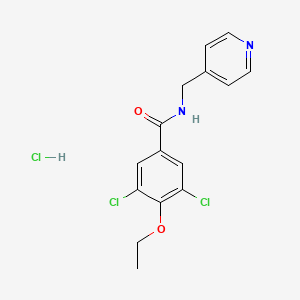

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methyl group, an indole group, and a thiazolopyrimidine group. Indole derivatives, which this compound is a part of, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Indole derivatives are known to undergo a variety of reactions, particularly electrophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indoles are generally crystalline and colorless in nature .Aplicaciones Científicas De Investigación

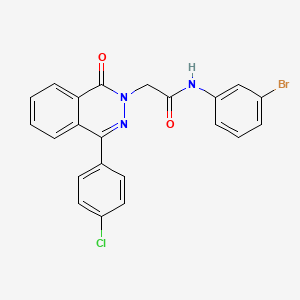

Synthesis and Biological Activities

Research has led to the synthesis of various derivatives of thiazolo[3,2-a]pyrimidine, showcasing a broad spectrum of biological activities. These compounds have been designed and synthesized through different reactions, demonstrating significant anti-inflammatory, antinociceptive, antimicrobial, and antifungal activities.

Antimicrobial and Antifungal Properties : Certain derivatives have shown excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating their potential as effective antimicrobial and antifungal agents (Youssef et al., 2011). These properties are critical in the development of new treatments for infectious diseases.

Anti-inflammatory and Antinociceptive Activities : Compounds synthesized from thiazolo[3,2-a] pyrimidine derivatives have been evaluated for their anti-inflammatory and antinociceptive activities using the rat paw edema method and thermal stimulus technique, respectively. Results showed significant activities, suggesting their potential in treating inflammation and pain (Alam et al., 2010).

Enzyme Assay and Toxicity Study : An enzyme assay and toxicity study of synthesized compounds revealed promising antibacterial and antifungal activities, with some compounds showing non-cytotoxic nature against human cancer cell lines. These findings highlight the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives with good oral drug-like properties (Tiwari et al., 2018).

Antioxidant Activity and Anticancer Potential : The novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives synthesized were screened for their in vitro antioxidant activity, antibacterial, and antifungal studies, showing potential as new therapeutic agents with antioxidant and anticancer properties (Maddila et al., 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O4S/c1-3-32-23(31)17-12(2)26-24-28(19(17)13-8-10-14(25)11-9-13)22(30)20(33-24)18-15-6-4-5-7-16(15)27-21(18)29/h4-11,19H,3H2,1-2H3,(H,27,29)/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWKJCRPCLXXQB-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\4/C5=CC=CC=C5NC4=O)/S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4052893.png)

![2-{1-cyclohexyl-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4052901.png)

![(5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4052907.png)

![1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4052916.png)

![2-(4-chlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B4052921.png)

![7-(3-hydroxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4052922.png)

![N-[(1-adamantylamino)carbonothioyl]-2-naphthamide](/img/structure/B4052927.png)

![N-[2-hydroxy-3-(morpholin-4-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4052947.png)

![2-[(2-hydroxyethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4052973.png)

![3-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B4052993.png)

![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4052996.png)